molecular formula C12H8ClN3 B3024713 6-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole CAS No. 63053-15-6

6-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole

Cat. No.: B3024713
CAS No.: 63053-15-6
M. Wt: 229.66 g/mol
InChI Key: AIASBFLKLNIZOK-UHFFFAOYSA-N
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Description

6-Chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole (CAS: 63053-15-6) is a heterocyclic compound featuring a benzodiazole core substituted with a chlorine atom at the 6-position and a pyridin-2-yl group at the 2-position. Its molecular formula is C₁₂H₇ClN₃, with a molecular weight of approximately 229.67 g/mol . The compound is primarily utilized in synthetic workflows for drug discovery and coordination chemistry due to its reactivity and ability to participate in π-π stacking and hydrogen-bonding interactions .

Properties

IUPAC Name

6-chloro-2-pyridin-2-yl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3/c13-8-4-5-9-11(7-8)16-12(15-9)10-3-1-2-6-14-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIASBFLKLNIZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20978994
Record name 6-Chloro-2-(pyridin-2-yl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63053-15-6
Record name 6-Chloro-2-(2-pyridinyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63053-15-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloranyl-2-pyridin-2-yl-1H-benzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063053156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-2-(pyridin-2-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20978994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-CHLORANYL-2-PYRIDIN-2-YL-1H-BENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RK7Y56WLV3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

6-Chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole (CAS Number: 63053-15-6) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C12H8ClN3. Its structure includes a benzodiazole core fused with a pyridine ring, which contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various benzodiazole derivatives, including this compound. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound

BacteriaMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus10 μg/mL
Escherichia coli20 μg/mL
Bacillus subtilis15 μg/mL

The compound's effectiveness against Staphylococcus aureus is particularly noteworthy, as this bacterium is known for its resistance to many antibiotics.

Anticancer Activity

The anticancer potential of this compound has also been investigated. Studies indicate that it can induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction in Cancer Cells

In a study involving the MCF cell line, treatment with the compound resulted in significant apoptosis induction:

  • Cell Line : MCF
  • IC50 : 25.72 ± 3.95 μM
  • Mechanism : The compound was found to downregulate anti-apoptotic proteins, leading to enhanced cell death.

In vivo studies demonstrated that administration of the compound suppressed tumor growth in mice models, indicating its potential as an effective anticancer agent .

Anti-inflammatory Activity

Beyond its antibacterial and anticancer properties, this compound has shown promising anti-inflammatory effects.

Research indicates that the compound may inhibit pro-inflammatory cytokines and pathways such as NF-kB and MAPK:

AgentMechanism of ActionModelConcentrationEffect
6-Chloro-2-(pyridin-2-yl)-1H-benzodiazoleNF-kB↓; IL-6↓; COX2↓Rat-derived chondrocytes10 µM and 20 µMAnti-inflammatory

These findings suggest that the compound could be beneficial in treating inflammatory diseases .

Scientific Research Applications

Medicinal Chemistry Applications

Anti-Tubercular Activity

Recent studies have highlighted the compound's potential as an anti-tubercular agent. Research indicates that derivatives of benzodiazole, including 6-chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole, exhibit promising activity against Mycobacterium tuberculosis (M. tuberculosis). The synthesis of these derivatives has been achieved through various methods, including:

  • Diazo-coupling
  • Knoevenagel condensation
  • Biginelli reaction
  • Molecular hybridization techniques
  • Microwave irradiation

These synthetic pathways allow for the optimization of the pharmacological properties of the compounds, enhancing their efficacy against resistant strains of tuberculosis .

Structure-Activity Relationships (SAR)

Studies on the structure-activity relationships of benzodiazole derivatives have revealed that specific structural features are crucial for their biological activity. For instance, the presence of aromatic and aliphatic carbon centers, along with hydrogen bond donors, has been linked to improved anti-tubercular activity. In particular, compounds with better binding affinities to the target enzyme DprE1 have shown significant inhibitory effects on M. tuberculosis growth .

Other Therapeutic Applications

Antimicrobial Properties

Beyond its anti-tubercular applications, this compound has been investigated for its broader antimicrobial properties. Compounds in this class have demonstrated effectiveness against various bacterial strains, suggesting potential utility in treating infections caused by resistant pathogens.

Anti-Cancer Activity

Preliminary studies have indicated that benzodiazole derivatives may possess anti-cancer properties. The ability of these compounds to interact with specific cellular targets involved in cancer progression is an area of ongoing research. Investigations into their mechanisms of action could lead to novel therapeutic strategies for cancer treatment.

Data Tables and Case Studies

The following table summarizes key findings related to the applications of this compound:

Application Area Findings References
Anti-Tubercular ActivityEffective against M. tuberculosis; structure optimization enhances activity
Antimicrobial PropertiesDemonstrated effectiveness against various bacterial strains
Anti-Cancer ActivityPotential interactions with cancer-related cellular targets; ongoing research

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole (CAS: 1304458-60-3)
  • Structural Difference : Bromine replaces chlorine at the 5-position.
  • Molecular Weight : 222.12 g/mol (vs. 229.67 g/mol for the 6-chloro analog).
  • However, the electron-withdrawing effect is weaker compared to chlorine, which may influence electronic properties in coordination complexes .
4-Chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole (CAS: 71635-99-9)
  • Structural Difference : Chlorine is positioned at the 4-position instead of 6.
  • Molecular Weight : 229.67 g/mol (identical to the 6-chloro analog).
  • Implications : Positional isomerism affects electronic distribution. The 4-chloro derivative may exhibit reduced conjugation with the pyridine ring compared to the 6-chloro isomer, leading to differences in reactivity and solubility .

Substituent Position and Functional Group Variations

5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzimidazole
  • Structural Difference : Methyl groups at the 5- and 6-positions replace chlorine.
  • Implications: Methyl substituents enhance lipophilicity and steric bulk, improving membrane permeability in pharmacological contexts. This analog is reported to exhibit activity in serotonin-mediated pathways, highlighting the role of non-halogen substituents in biological targeting .
2-(2-Chlorophenoxymethyl)-1H-1,3-benzodiazole (sc-339504)
  • Structural Difference: A chlorophenoxymethyl group replaces the pyridin-2-yl moiety.
  • Implications: The phenoxymethyl group introduces strong π-π stacking capabilities and distinct solubility profiles. This compound’s enhanced stability in complex formations makes it suitable for catalytic or sensor applications .

Complex Derivatives

2-([6-Chloro-2-(4-Methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy)acetic Acid (CAS: 303148-65-4)
  • Structural Difference : An acetic acid side chain is appended to the benzodiazole core.
  • Molecular Weight : 316.74 g/mol.
  • Implications : The carboxylic acid group enables hydrogen bonding and salt formation, improving aqueous solubility. Such derivatives are often explored for prodrug strategies or metal-chelating agents .
4-(6-Chloro-1-([4-(Trifluoromethyl)benzyl]oxy)-1H-1,3-benzimidazol-2-yl)phenyl Methyl Ether
  • Structural Difference : Incorporates trifluoromethyl and methoxy groups.
  • Implications : The trifluoromethyl group enhances metabolic stability and electron-deficient character, while the methoxy group modulates electronic effects. These modifications are common in agrochemical and pharmaceutical design .

Data Table: Key Properties of Selected Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
6-Chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole 63053-15-6 C₁₂H₇ClN₃ 229.67 Core structure; used in coordination chemistry and drug synthesis
5-Bromo-2-(pyridin-2-yl)-1H-1,3-benzodiazole 1304458-60-3 C₁₂H₇BrN₃ 222.12 Bromo analog; altered steric/electronic properties
4-Chloro-2-(pyridin-2-yl)-1H-1,3-benzodiazole 71635-99-9 C₁₂H₇ClN₃ 229.67 Positional isomer; distinct electronic distribution
5,6-Dimethyl-2-(pyridin-2-yl)-1H-benzimidazole - C₁₄H₁₃N₃ - Enhanced lipophilicity; serotonin pathway activity
2-(2-Chlorophenoxymethyl)-1H-1,3-benzodiazole sc-339504 C₁₃H₁₀ClN₃O - Strong π-π interactions; sensor/catalyst applications

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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